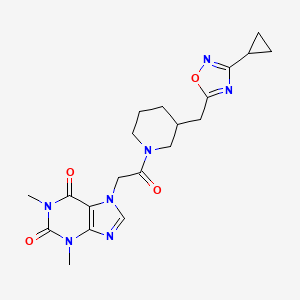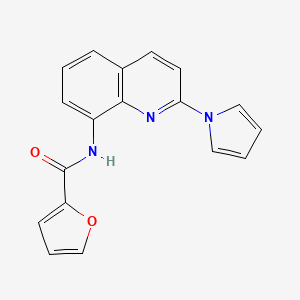
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is a complex organic compound that features a quinoline ring fused with a pyrrole ring and a furan-2-carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinolinyl-pyrazoles, have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells
Mode of Action
It is suggested that the compound might interact with its targets through the formation of new c–c and c–n bonds
Biochemical Pathways
For instance, quinolinyl-pyrazoles have been shown to interact with cells in a way that is associated with bioassay
Result of Action
It is suggested that the compound might cause changes in the cellular environment through the formation of new c–c and c–n bonds
Biochemical Analysis
Biochemical Properties
The molecular conformation of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is stabilized by intramolecular N—H.N and C—H.O hydrogen bonds . The N—H.N is bifurcated towards the two N atoms of the two quinoline rings . This unique structure may allow it to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
. For instance, quinoline-containing pyrazole heterocycles have demonstrated excellent tumor growth inhibition, oral PK, and binding properties with 208 different protein kinases .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. The intramolecular hydrogen bonds and the weak intermolecular π–π interactions present involving the quinoline rings suggest potential binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the furan-2-carboxamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyrrole or furan rings .
Scientific Research Applications
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in material science for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, pyrrole-containing molecules, and furan-based compounds. Examples include quinoline-2-carboxamide, pyrrole-2-carboxamide, and furan-2-carboxamide .
Uniqueness
What sets N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-pyrrol-1-ylquinolin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-18(15-7-4-12-23-15)19-14-6-3-5-13-8-9-16(20-17(13)14)21-10-1-2-11-21/h1-12H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAIJWNUSLLIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
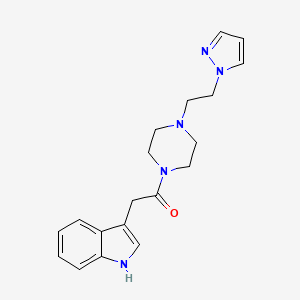
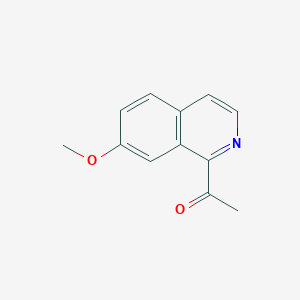
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)
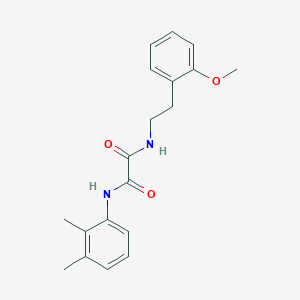

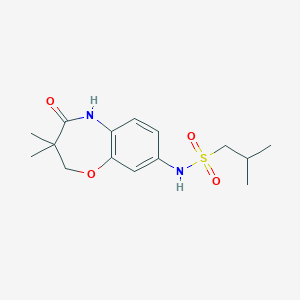
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2573583.png)
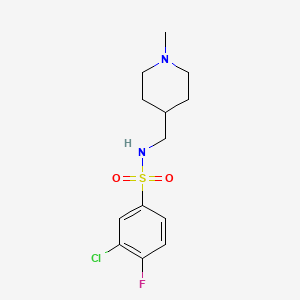
![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)
![1-(4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2573587.png)
